molecular formula C14H21NO B5720544 2-ethyl-N-(4-ethylphenyl)butanamide

2-ethyl-N-(4-ethylphenyl)butanamide

Cat. No. B5720544
M. Wt: 219.32 g/mol
InChI Key: NESSZYAILSWDBA-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-ethylphenyl)butanamide, also known as N-ethyl-4-methyl-3-oxo-2-phenylbutanamide, is a synthetic compound that belongs to the class of drugs known as Nootropics. It is a cognitive enhancer that is commonly used to improve memory, concentration, and focus.

Mechanism of Action

The exact mechanism of action of 2-ethyl-N-(4-ethylphenyl)butanamide is not fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter involved in memory and learning. It may also increase the release of dopamine and serotonin, which are neurotransmitters that regulate mood and motivation.
Biochemical and Physiological Effects:
2-ethyl-N-(4-ethylphenyl)butanamide has been shown to have several biochemical and physiological effects. It has been found to increase the activity of choline acetyltransferase, an enzyme that is involved in the synthesis of acetylcholine. It may also increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, it has been shown to increase cerebral blood flow and oxygen consumption in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethyl-N-(4-ethylphenyl)butanamide in lab experiments is its ability to enhance cognitive function, which can improve the accuracy and reliability of experimental results. However, one limitation is the lack of standardized dosing protocols, which can make it difficult to compare results across studies.

Future Directions

For research include developing more effective dosing protocols, investigating its therapeutic potential, and further understanding its mechanism of action and long-term effects on brain function and health.

Synthesis Methods

The synthesis of 2-ethyl-N-(4-ethylphenyl)butanamide involves the reaction of ethyl 4-methyl-3-oxobutanoate with 4-ethylbenzoyl chloride in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-ethyl-N-(4-ethylphenyl)butanamide has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory consolidation, learning, and attention in animal models. In human studies, it has been found to improve working memory and attention in healthy individuals. It has also been studied for its potential therapeutic effects in treating cognitive impairments associated with Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-ethyl-N-(4-ethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-11-7-9-13(10-8-11)15-14(16)12(5-2)6-3/h7-10,12H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESSZYAILSWDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(4-ethylphenyl)butanamide

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